molecular formula C15H11NO B3349234 3-(1H-indol-5-yl)benzaldehyde CAS No. 210888-94-1

3-(1H-indol-5-yl)benzaldehyde

Cat. No. B3349234
Key on ui cas rn: 210888-94-1
M. Wt: 221.25 g/mol
InChI Key: QKEKUZYEHOVYSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07618650B2

Procedure details

A mixture of 5-bromo-indole (8.7 g, 44.4 mmol), 3-formylbenzeneboronic acid (10 g, 66.7 mmol), cesium carbonate in water (2M, 88.8 mL, 178 mmol) in 450 mL of dioxane was degassed (evacuate in vacuo and pressurize with nitrogen, 3 times) PdCl2(dppf).DCM (1.1 g, 1.3 mmol) was added and the mixture degassed one more time as described above. The resulting mixture was heated at 100° C. for 3 h, then it was allowed to cool to room temperature and partitioned between diethyl ether and water. The aqueous phase was extracted with diethyl ether and the combined organic phases were washed with water, brine, dried over MgSO4, filtered and evaporated to give the crude product. Chromatography on silica gel (elution with ethyl acetate/heptane) afforded 5.6 g of the desired product.
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
88.8 mL
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Name
Quantity
1.1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[CH:5]2.[CH:11]([C:13]1[CH:14]=[C:15](B(O)O)[CH:16]=[CH:17][CH:18]=1)=[O:12].C(=O)([O-])[O-].[Cs+].[Cs+].O.C(Cl)Cl>O1CCOCC1>[NH:7]1[C:8]2[C:4](=[CH:3][C:2]([C:17]3[CH:18]=[C:13]([CH:14]=[CH:15][CH:16]=3)[CH:11]=[O:12])=[CH:10][CH:9]=2)[CH:5]=[CH:6]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
8.7 g
Type
reactant
Smiles
BrC=1C=C2C=CNC2=CC1
Name
Quantity
10 g
Type
reactant
Smiles
C(=O)C=1C=C(C=CC1)B(O)O
Name
cesium carbonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
88.8 mL
Type
reactant
Smiles
O
Name
Quantity
450 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
1.1 g
Type
reactant
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was degassed (evacuate in vacuo and pressurize with nitrogen, 3 times) PdCl2(dppf)
CUSTOM
Type
CUSTOM
Details
the mixture degassed one more time
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CUSTOM
Type
CUSTOM
Details
partitioned between diethyl ether and water
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with diethyl ether
WASH
Type
WASH
Details
the combined organic phases were washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give the crude product

Outcomes

Product
Name
Type
product
Smiles
N1C=CC2=CC(=CC=C12)C=1C=C(C=O)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 5.6 g
YIELD: CALCULATEDPERCENTYIELD 57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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